molecular formula C20H21NO2 B5733746 2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-methylaniline

2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-methylaniline

Cat. No.: B5733746
M. Wt: 307.4 g/mol
InChI Key: QSAYMYFZECTIKD-UHFFFAOYSA-N
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Description

2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-methylaniline is an organic compound that belongs to the class of aromatic amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-methylaniline typically involves the reaction of 2-methoxynaphthalene with appropriate reagents under controlled conditions. One common method involves the methylation of 2-naphthol with dimethyl sulfate or methyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out at elevated temperatures, typically around 70-80°C, to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale methylation processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-methylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthalenes, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-methylaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The methoxy and naphthalene groups play a crucial role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-methoxynaphthalene: Shares the methoxy and naphthalene structure but lacks the additional amine group.

    Naphthalene derivatives: Compounds like 2-naphthol and 2-naphthylamine have similar aromatic structures but differ in functional groups.

Properties

IUPAC Name

2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-14-8-10-20(23-3)18(12-14)21-13-15-9-11-19(22-2)17-7-5-4-6-16(15)17/h4-12,21H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAYMYFZECTIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NCC2=CC=C(C3=CC=CC=C23)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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